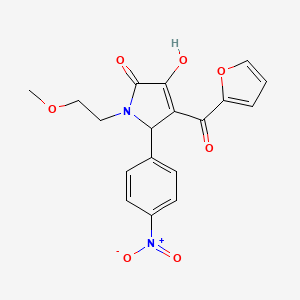

4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Description

4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a fused pyrrole ring substituted with a furan-carbonyl group, a hydroxy group, a 2-methoxyethyl chain, and a 4-nitrophenyl moiety. The nitro group at the para position of the phenyl ring enhances electron-withdrawing properties, which may influence reactivity and biological interactions.

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7/c1-26-10-8-19-15(11-4-6-12(7-5-11)20(24)25)14(17(22)18(19)23)16(21)13-3-2-9-27-13/h2-7,9,15,22H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZKFVOSDPUEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via condensation reactions involving appropriate amines and carbonyl compounds.

Functional Group Modifications:

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates.

Temperature and Pressure Control: Optimizing temperature and pressure conditions to favor desired reactions.

Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: As a probe or inhibitor in biochemical studies.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Receptors: Modulating receptor function.

Pathway Modulation: Affecting specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one and related pyrrolone derivatives:

Key Observations :

Substituent Effects on Bioactivity: The 4-nitrophenyl group in the target compound distinguishes it from analogs with electron-donating groups (e.g., methoxy or isopropoxy in ). Nitro groups are known to enhance binding to electron-deficient biological targets, such as nitroreductases in hypoxic tumor cells .

Structural Flexibility vs. Specificity: Compounds with pyridine or morpholine substituents () exhibit broader receptor interactions due to their basic nitrogen atoms, which can form hydrogen bonds or ionic interactions.

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step reactions, including Knorr pyrrole synthesis or Mitsunobu coupling, as seen in analogs (). Its nitro group may require careful handling to avoid side reactions, such as reduction during purification .

Biological Activity

4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a molecular formula of C₁₈H₁₆N₂O₇. It belongs to the class of pyrrolones, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features several notable structural components:

- Furan Ring : Contributes to its reactivity and potential antimicrobial properties.

- Hydroxyl Group : Enhances solubility and bioavailability.

- Nitrophenyl Moiety : Associated with increased activity against certain cancer cell lines.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The presence of the nitrophenyl group is particularly significant, as it has been linked to enhanced cytotoxicity against specific tumors.

Anti-inflammatory Effects

Preliminary research suggests that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes.

Antimicrobial Activity

The furan component of the molecule suggests potential as an antimicrobial agent. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as carbonic anhydrase isoforms.

- Receptor Interaction : It may modulate receptor activity on cell surfaces, influencing cellular signaling pathways.

- Gene Expression Modulation : There is potential for altering gene expression related to cell growth and differentiation.

Case Studies

Several studies have explored the biological effects of this compound:

-

In Vitro Cytotoxicity Study :

- A study evaluating the cytotoxic effects on human cancer cell lines showed a dose-dependent inhibition of cell proliferation, particularly in breast and colon cancer cells.

-

Anti-inflammatory Activity Assessment :

- Research demonstrated that derivatives of this compound reduced levels of inflammatory cytokines in cultured macrophages, indicating potential therapeutic applications in inflammatory diseases.

-

Antimicrobial Efficacy Testing :

- Tests against bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrole | Similar pyrrole structure | Antimicrobial |

| 3-Hydroxy-1-(2-methoxyethyl)-5-nitrophenylpyrrolidin-2-one | Contains a pyrrolidine ring | Anti-inflammatory |

| 4-Furanoyl-3-hydroxyphenylpyrrolidinone | Furan and hydroxyl groups | Anticancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.